molecular formula C17H22O3 B1323871 cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid CAS No. 736136-20-2

cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid

Cat. No. B1323871
CAS RN: 736136-20-2
M. Wt: 274.35 g/mol
InChI Key: DMGDRRLSYISNSU-UHFFFAOYSA-N
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Description

“Cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid” is a chiral compound . It has a molecular weight of 274.36 and its IUPAC name is 4-(2-isopropylbenzoyl)cyclohexanecarboxylic acid . The compound is not chirally pure and contains a mixture of enantiomers .


Molecular Structure Analysis

The InChI code for “cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid” is 1S/C17H22O3/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(10-8-12)17(19)20/h3-6,11-13H,7-10H2,1-2H3,(H,19,20)/t12-,13+ . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

I have conducted a search for the scientific research applications of cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid , but unfortunately, the specific applications in various fields are not detailed in the available online resources. The compound is mentioned in relation to its synthesis and availability for research purposes , and there is a mention of its use as an intermediate in organic synthesis . However, detailed applications in six to eight unique fields are not provided.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has several precautionary statements associated with it, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

4-(2-propan-2-ylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(10-8-12)17(19)20/h3-6,11-13H,7-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGDRRLSYISNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193936
Record name cis-4-[2-(1-Methylethyl)benzoyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

735270-18-5
Record name cis-4-[2-(1-Methylethyl)benzoyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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